molecular formula C5H11NO B1394192 3-Methoxy-3-methylazetidine CAS No. 877665-31-1

3-Methoxy-3-methylazetidine

Cat. No.: B1394192
CAS No.: 877665-31-1
M. Wt: 101.15 g/mol
InChI Key: NLQOJPCZZYNBFZ-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylazetidine is an organic compound with the molecular formula C5H11NO It is a four-membered azetidine ring substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of open-chain structures. For example, the cyclization of 3-methoxy-3-methylaminopropanol under acidic conditions can yield this compound. Another approach involves the reduction of 3-methoxy-3-methylazetidinone using reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization and reduction reactions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Methoxy-3-methylazetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylazetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylazetidine: Lacks the methoxy group, which can affect its reactivity and applications.

    3-Methoxyazetidine: Lacks the methyl group, leading to differences in chemical behavior and biological activity.

    Azetidine: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness

3-Methoxy-3-methylazetidine is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

3-methoxy-3-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7-2)3-6-4-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQOJPCZZYNBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677289
Record name 3-Methoxy-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877665-31-1
Record name 3-Methoxy-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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